

Desogestrel synthesis pathway and chemical properties

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Compound of Interest

Compound Name: Desogestrel

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An In-depth Technical Guide to the Synthesis and Chemical Properties of **Desogestrel**

Introduction

Desogestrel, chemically known as (17 α)-13-ethyl-11-methylene-18,19-dinorpregn-4-en-20-yn-17-ol, is a synthetic progestogen of the 19-nortestosterone series.[1] It is classified as a "third-generation" progestin and is a key component in many oral contraceptive formulations.[2][3] A notable characteristic of **desogestrel** is that it is a prodrug; it is rapidly metabolized in the body to its biologically active form, etonogestrel (also known as 3-ketodesogestrel), which is responsible for its contraceptive effects.[1][4] Etonogestrel exerts its potent progestogenic activity by binding to the progesterone receptor, thereby inhibiting ovulation. The synthesis of **desogestrel** is a multi-step process that typically starts from naturally occurring plant steroids and involves key chemical transformations to build its unique tetracyclic structure with an 11-methylene group.

Chemical and Physical Properties

Desogestrel is a white, crystalline solid. It is practically insoluble in water but exhibits good solubility in several organic solvents, including methanol, anhydrous ethanol, and methylene chloride. Its chemical structure features a gonane steroid core, distinguished by a 13-ethyl group and an 11-methylene group, which enhance its biological activity.

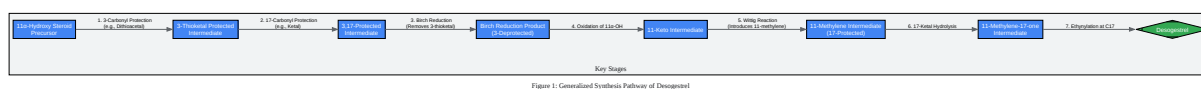
Table 1: Physicochemical Properties of Desogestrel

Property	Value	References
Molecular Formula	C ₂₂ H ₃₀ O	
Molecular Weight	310.47 g/mol	
CAS Number	54024-22-5	
IUPAC Name	(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol	
Melting Point	109-110 °C	
Appearance	White Solid	
Solubility	Practically insoluble in water; Very soluble in methanol; Freely soluble in anhydrous ethanol and methylene chloride.	
pKa	13.07 ± 0.40 (Predicted)	
Optical Rotation	[α] _D ²⁰ +55° (chloroform)	

Synthesis Pathway of Desogestrel

The synthesis of **Desogestrel** is a complex process with multiple reported routes, often originating from steroid precursors like 11 α -hydroxy-18-methyl-estr-4-ene-3,17-dione. A common strategy involves a series of protection, oxidation, olefination, deprotection, and ethynylation steps to construct the target molecule. The introduction of the key 11-methylene group is typically achieved via a Wittig reaction on an 11-keto intermediate.

A representative synthetic pathway is outlined below, starting from an 11 α -hydroxy steroid precursor.



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Figure 1: Generalized Synthesis Pathway of **Desogestrel**

This pathway illustrates a logical sequence for modifying the steroid core. The initial protection steps ensure that subsequent reactions, such as the oxidation of the 11-hydroxyl group and the Wittig reaction, occur with high selectivity. The final step, ethynylation, is critical for the molecule's progestational activity.

Key Experimental Protocols

Detailed experimental protocols are often proprietary or vary between manufacturers. However, based on patent literature, a representative protocol for a key transformation—the ethynylation of the 17-keto group—can be described.

Protocol: Ethynylation of 11-methylene-18a-homo-estr-4-en-17-one

This protocol outlines the introduction of the C17 ethynyl group, the final step in forming **Desogestrel** from its immediate precursor.

Reagents and Materials:

- 11-methylene-18a-homo-estr-4-en-17-one (precursor)
- Trimethylsilyl acetylene

- n-Hexyllithium (2.3 M in hexane)
- Tetrahydrofuran (THF)
- Hexane
- Methanol
- Sodium hydroxide (NaOH) solution (30% aqueous)
- Acetic acid solution (3% aqueous)
- Saturated sodium chloride (NaCl) solution
- Nitrogen atmosphere

Procedure Workflow:

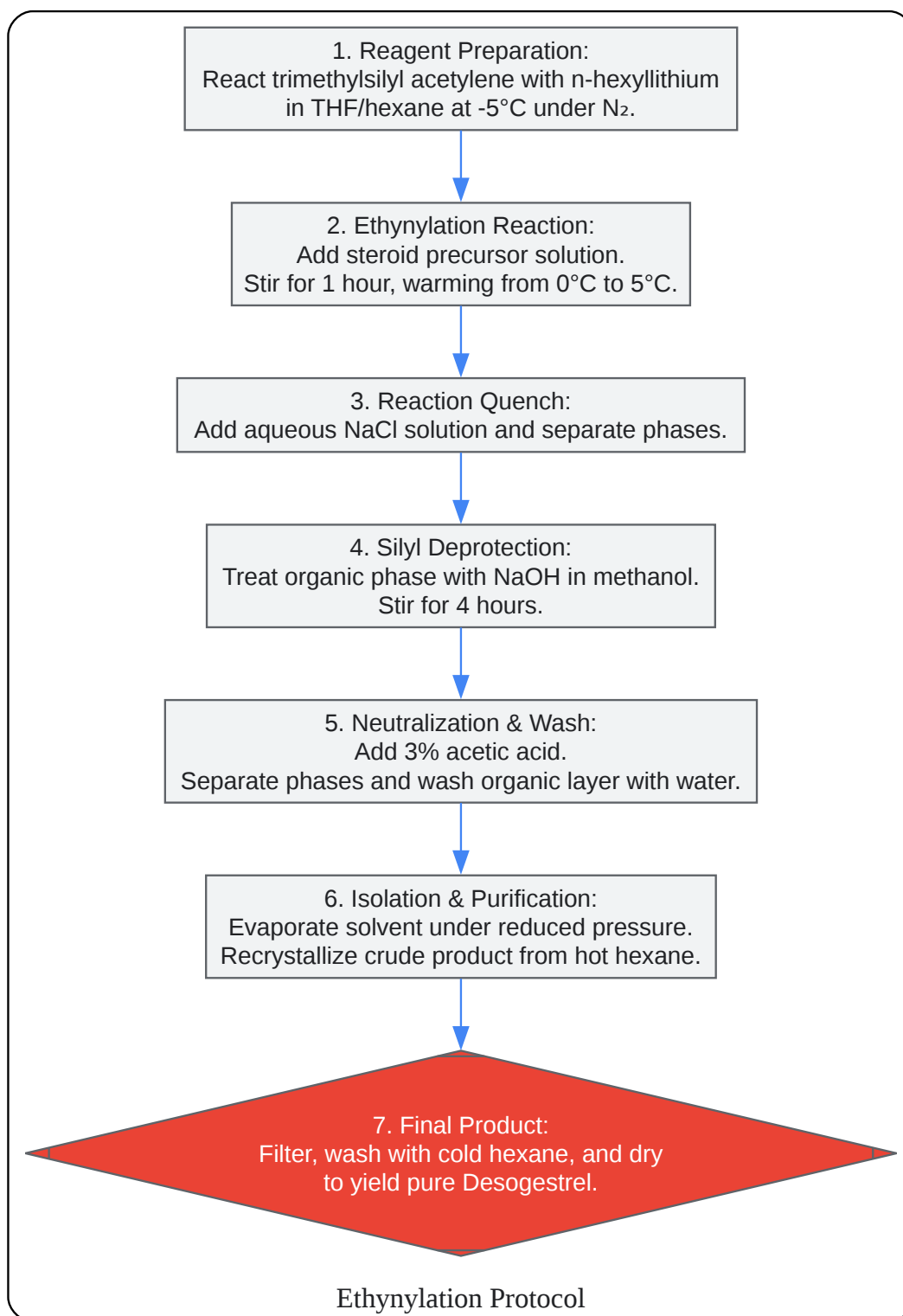


Figure 2: Experimental Workflow for C17 Ethynylation

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Figure 2: Experimental Workflow for C17 Ethynylation

This procedure first forms a lithium acetylide reagent in situ, which then attacks the 17-carbonyl group of the steroid precursor. A subsequent deprotection step removes the trimethylsilyl (TMS) group, yielding the terminal alkyne functionality of **Desogestrel**. Purification by recrystallization affords the final product.

Pharmacodynamics and Metabolic Activation

Desogestrel itself has a very low affinity for the progesterone receptor. Its biological activity is dependent on its conversion to the active metabolite, etonogestrel. This metabolic activation occurs rapidly in the intestinal mucosa and during the first pass through the liver. The primary transformation is the hydroxylation at the C3 position, followed by oxidation to a ketone, yielding etonogestrel.

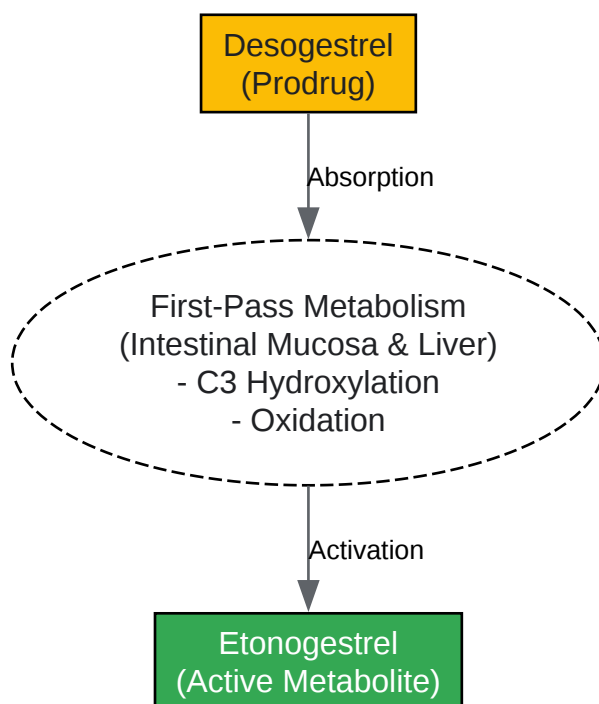


Figure 3: Metabolic Activation of Desogestrel

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Figure 3: Metabolic Activation of **Desogestrel**

Etonogestrel is a very potent progestogen with high binding affinity for the progesterone receptor, and it is this metabolite that is responsible for the contraceptive efficacy of

Desogestrel by inhibiting ovulation. The minimum effective dosage for ovulation inhibition is approximately 60 μ g/day of **Desogestrel**.

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